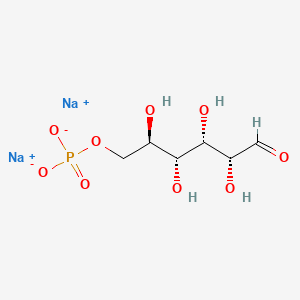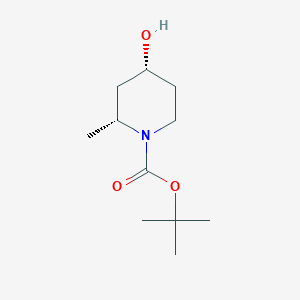
1,3-Dimethyl-2-(trifluoromethyl)benzol
Übersicht
Beschreibung
1,3-Dimethyl-2-(trifluoromethyl)benzene is an aromatic hydrocarbon characterized by the presence of two methyl groups and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are significantly influenced by the electron-withdrawing nature of the trifluoromethyl group. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and metabolic pathways due to its unique structural properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene typically involves the introduction of the trifluoromethyl group into a pre-existing aromatic system. One common method is the trifluoromethylation of 1,3-dimethylbenzene using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone. These reactions are often catalyzed by transition metals like palladium or copper, which facilitate the formation of the carbon-trifluoromethyl bond under mild conditions .
Industrial Production Methods
In an industrial setting, the production of 1,3-Dimethyl-2-(trifluoromethyl)benzene may involve large-scale trifluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further improves the efficiency of the industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the electron-withdrawing trifluoromethyl group makes the aromatic ring less reactive towards electrophilic substitution.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The trifluoromethyl group is resistant to reduction, but the aromatic ring can undergo hydrogenation in the presence of catalysts like palladium on carbon.
Common Reagents and Conditions
Electrophilic Substitution: Concentrated sulfuric acid or nitric acid for sulfonation and nitration, respectively.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Electrophilic Substitution: Nitro- and sulfonyl- derivatives of 1,3-Dimethyl-2-(trifluoromethyl)benzene.
Oxidation: 1,3-Dimethyl-2-(trifluoromethyl)benzoic acid or corresponding aldehydes.
Reduction: Hydrogenated derivatives of the aromatic ring.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-(trifluoromethyl)benzene is largely influenced by the trifluoromethyl group, which affects the compound’s electronic properties. The electron-withdrawing nature of the trifluoromethyl group stabilizes the aromatic ring and influences its reactivity towards various chemical reactions. This stabilization is crucial in the compound’s interactions with enzymes and other biological molecules, where it can modulate the activity of metabolic pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylbenzene: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, leading to even greater electron-withdrawing effects and altered chemical behavior.
1,3-Dimethyl-4-(trifluoromethyl)benzene: Positional isomer with the trifluoromethyl group at a different location, affecting its reactivity and physical properties.
Uniqueness
1,3-Dimethyl-2-(trifluoromethyl)benzene is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical and industrial processes.
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-4-3-5-7(2)8(6)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGURHJHQZVSCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602991 | |
| Record name | 1,3-Dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41818-96-6 | |
| Record name | 1,3-Dimethyl-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)




